molecular formula C2H2FN B113751 Fluoroacetonitrile CAS No. 503-20-8

Fluoroacetonitrile

Cat. No. B113751
CAS RN: 503-20-8
M. Wt: 59.04 g/mol
InChI Key: GNFVFPBRMLIKIM-UHFFFAOYSA-N
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Description

Fluoroacetonitrile is a chemical compound with the molecular formula C2H2FN . It is a clear liquid that is colorless to almost colorless . It is slightly soluble in water .


Synthesis Analysis

Fluoroacetonitrile can be synthesized from chloroacetamide with cyanuric chloride . Another method involves the reaction of chloroacetamide (CA, CH2ClCONH2) with potassium fluoride .


Molecular Structure Analysis

The molecular structure of Fluoroacetonitrile is represented by the InChI string InChI=1S/C2H2FN/c3-1-2-4/h1H2 . Its molecular weight is 59.04 g/mol , and its exact mass and monoisotopic mass are 59.017127230 g/mol .


Chemical Reactions Analysis

Fluoroacetonitrile has been found to have applications in electric double-layer capacitors (EDLCs) . It can improve the performance of EDLCs .


Physical And Chemical Properties Analysis

Fluoroacetonitrile has a density of 1.061 g/mL at 25 °C (lit.), a melting point of -13 °C, and a boiling point of 79-80 °C (lit.) . Its flash point is 7°F . The vapor pressure is 88.8mmHg at 25°C . The refractive index is 1.333 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluoroacetonitrile is utilized in the synthesis of alpha-fluoro acrylonitriles, which are produced through condensations with (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile, yielding high yields and good Z-stereoselectivity. This process highlights the role of fluoroacetonitrile in facilitating specific organic reactions (del Solar, Ghosh, & Zajc, 2008).

Spectroscopy and Physical Analysis

  • The millimeterwave spectrum of fluoroacetonitrile has been extensively studied, providing insights into its molecular structure and behavior. This research aids in understanding the rotational constants and centrifugal distortion constants of fluoroacetonitrile (Guarnieri & Tolkmit, 1984).

Electrochemical Applications

  • In the field of electrochemistry, fluoroacetonitrile demonstrates potential as an alternative solvent for electric double-layer capacitors. Its physical and electrochemical properties, such as lower viscosity and high polarity, are beneficial for improving the performance of these capacitors (Suzuki et al., 2007).

Metabolic and Cellular Studies

  • Research on fluoroacetate, a related compound, has explored its toxicological effects and metabolic pathways. These studies provide crucial information on the impact of fluoroacetate/fluorocitrate toxicity on cellular metabolic pathways and offer insights into potential safety concerns and therapeutic countermeasures (Cox et al., 2020).

Photoelectron Imaging

  • Heterogeneously substituted radicals and carbenes derived from fluoroacetonitrile have been analyzed using photoelectron imaging. This technique helps in understanding the electronic structure and properties of such compounds, which is important for various applications in chemistry and materials science (Dixon, Khuseynov, & Sanov, 2014).

Synthesis of Fluorinated Compounds

  • Fluoroacetonitrile is instrumental in the synthesis of fluorinated compounds, like fluoropolymers, which have significant industrial and technological applications. These compounds are known for their high-performance properties and are synthesized using supercritical fluids to overcome challenges related to their insolubility in most solvents (DeSimone, Guan, & Elsbernd, 1992).

Novel Synthesis Methods

  • An efficient synthesis method involving fluoroacetonitrile has been developed for producing 3-amino-4-fluorobutanoic acid, highlighting the versatility of fluoroacetonitrile in facilitating novel synthetic routes in organic chemistry (Mathew, Invergo, & Silverman, 1985).

Safety And Hazards

Fluoroacetonitrile is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is also advised to take off immediately all contaminated clothing .

Future Directions

Fluoroacetonitrile has been found to enable lithium-ion batteries to simultaneously achieve high energy density, fast charging, and a wide operating temperature range . This discovery could have far-reaching consequences in making electric vehicles more practical in extreme weather .

properties

IUPAC Name

2-fluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2FN/c3-1-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFVFPBRMLIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198301
Record name Acetonitrile, fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoroacetonitrile

CAS RN

503-20-8
Record name Acetonitrile, fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
K Suzuki, M Shin-ya, Y Ono, T Matsumoto… - …, 2007 - jstage.jst.go.jp
… In this paper we describe the physical and electrochemical properties of fluoroacetonitrile (… (FA, CH2FCONH2) as a reactant of fluoroacetonitrile (FAN, CH2FCN) by reaction of …
Number of citations: 10 www.jstage.jst.go.jp
V Deshmukh, M Naganathappa, B Kharat, A Chaudhari - Optical Materials, 2013 - Elsevier
… in the vibrational spectrum of fluoroacetonitrile is the C single … shifted by 5 cm −1 in fluoroacetonitrile. The third intense mode is … in acetonitrile, is very weak intense in …
Number of citations: 2 www.sciencedirect.com
W Kasten, H Dreizler, BE Job… - … Für Naturforschung A, 1983 - degruyter.com
The microwave spectra of CF 3 CN, CH 2 FCN, CHDFCN, CD 2 FCN and CHF 2 CN have been measured and analysed. The nuclear quadrupole hyperfine splittings due to 14 N have …
Number of citations: 25 www.degruyter.com
ME LeTourneau, JR McCarthy - Tetrahedron letters, 1984 - Elsevier
α-Fluorophenylacetonitriles (3) are readily prepared by the treatment of the corresponding benzaldehyde cyanohydrin trimethylsilylethers (2) with diethylaminosulfur trifluoride (DAST). …
Number of citations: 29 www.sciencedirect.com
MD Kosobokov, MI Struchkova, AD Dilman - Russian Chemical Bulletin, 2014 - Springer
The ability of the fluorine atom to significantly affect the biological activity of the organic compounds has stim ulated the development of new and efficient synthetic methods to access the …
Number of citations: 5 link.springer.com
J Hacaloglu, S Süzer, T Oster, E Illenberger - Chemical physics letters, 1988 - Elsevier
… 2 we see that fluoroacetonitrile … by simple MNDO calculations, this picture is unsatisfactory in the case of fluoroacetonitrile. The calculations for CH,CN and CH2FCN predict similar MO …
Number of citations: 6 www.sciencedirect.com
A Guarnieri, G Tolkmit - Zeitschrift für Naturforschung A, 1984 - degruyter.com
The millimeterwave spectrum of fluoroacetonitrile (CH 2 FCN) in the ground state has been investigated in the region between 50 and 150 GHz. The transitions have been fitted to a …
Number of citations: 8 www.degruyter.com
HJ Castejon, KB Wiberg - The Journal of Organic Chemistry, 1998 - ACS Publications
The effect of fluorine substitution on the acidity of the title compounds has been examined via ab initio molecular orbital theory. Multiple fluorine substitution has a synergetic effect on …
Number of citations: 34 pubs.acs.org
A Rodrigue, GW Buchanan, C Bensimon… - … Section C: Crystal …, 1992 - scripts.iucr.org
… The 18-crown-6.2CHzFCN complex was prepared by mixing the 18-crown-6 (0.35 g, 1.3 mmol) with an excess of fluoroacetonitrile (1 ml, 18 mmol) in dimethyl ether (10 ml) …
Number of citations: 3 scripts.iucr.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … containing One or Two …, 1999 - Springer
This document is part of Subvolume B ‘Molecules containing One or Two Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com

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